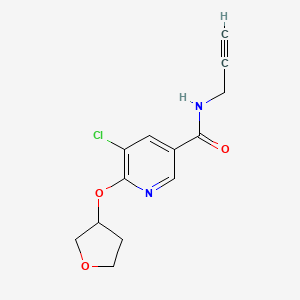

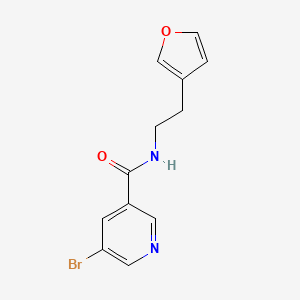

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one, involves various chemical reactions that enable the incorporation of diverse functional groups, enhancing their biological activities. Briel et al. (2002) detailed the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, which involves reactions with various alkylants, highlighting the versatility of pyrimidine synthesis methods (Briel, Franz, & Dobner, 2002).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interaction with biological systems. Studies like those by Glidewell et al. (2003), which focused on benzylation and nitrosation of pyrimidine compounds, provide insight into the molecular arrangement and hydrogen bonding patterns that influence their structural stability and reactivity (Glidewell, Low, Marchal, & Quesada, 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives, including sulfanylation, play a significant role in diversifying their chemical properties. The work by Arutyunyan (2013) on synthesizing trisubstituted pyrimidines highlights the ability to introduce various substituents, affecting the compound's chemical properties and potential biological activities (Arutyunyan, 2013).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceuticals. Huang et al. (2009) discussed the crystalline structure of a pyrimido[1,6-a]pyrimidine derivative, highlighting the planarity within the molecule and the significance of intermolecular interactions for its physical state (Huang, Richardson, Rui, Rheingold, & Yanovsky, 2009).

Aplicaciones Científicas De Investigación

Novel Compound Synthesis

- Researchers have developed new thiopyrimidine-glucuronide compounds with promising biological activities, highlighting the role of similar pyrimidine derivatives in drug development (Wanare, 2022).

- The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives demonstrates the importance of these compounds in creating a wide spectrum of biologically active substances (Bassyouni & Fathalla, 2013).

Chemical Reactions and Transformations

- Studies on the Dimroth rearrangement of iminopyrimidines provide insights into the reactivity and transformation possibilities of pyrimidines (Brown & England, 1967).

- Research on the synthesis of novel pyrimido[5,4‐b][1,4]thiazines using pyrimidin-4-ones explores the potential for creating complex molecular structures (Sharma & Mohan, 2017).

Anticancer and Antiviral Properties

- Some studies focus on the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, indicating the potential therapeutic applications of these compounds (Mallesha et al., 2012).

- Research on dual inhibitors of thymidylate synthase and dihydrofolate reductase shows the significance of pyrimidine derivatives in developing anticancer drugs (Gangjee et al., 2008).

Chemical Structure Analysis

- Detailed structural analysis of 4-thiopyrimidine derivatives offers insights into the physicochemical properties of these compounds, which can inform further medicinal chemistry applications (Stolarczyk et al., 2018).

Propiedades

IUPAC Name |

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h1H,4H2,2H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWGBPFBSKPTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)